1-(2-Furylmethyl)piperazine
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Overview
Description
1-(2-Furylmethyl)piperazine is an organic compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(2-Furylmethyl)piperazine is 1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 . The canonical SMILES structure is C1CN(CC2=CC=CO2)CCN1 .Chemical Reactions Analysis
Piperazine designer drugs exert mixed effects at monoamine transporters. TFMPP and m-CPP are selective 5-HT vs. dopamine reuptake inhibitors (DAT/SERT ratio < 0.05), and m-CPP also inhibits norepinephrine uptake with potency that is similar to the inhibition of 5-HT uptake .Physical And Chemical Properties Analysis
1-(2-Furylmethyl)piperazine has a molecular weight of 166.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Medicinal Chemistry
1-(2-Furylmethyl)piperazine is a versatile compound in medicinal chemistry due to its piperazine moiety, which is a common feature in many pharmaceutical drugs . It plays a crucial role in the synthesis of drugs with a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The compound’s ability to serve as a scaffold for pharmacophoric groups makes it valuable for optimizing drug interactions with biological targets.
Drug Discovery
In drug discovery, 1-(2-Furylmethyl)piperazine is utilized for its structural and conformational characteristics that enhance the pharmacokinetic profiles of drug candidates . It is often incorporated as a basic and hydrophilic group to improve water solubility and bioavailability, which are critical factors in the development of new medications.
Pharmacology
The compound’s derivatives have shown potential as enzyme inhibitors, with applications in treating conditions like Alzheimer’s disease by targeting enzymes such as butyrylcholinesterase . Its structural modification capabilities allow for the creation of new molecules with significant pharmacological activities.
Organic Synthesis
1-(2-Furylmethyl)piperazine is used in organic synthesis, particularly in the C–H functionalization of the piperazine ring . This process is vital for creating functionalized piperazines, which are important intermediates in the synthesis of complex organic molecules.
Biochemistry
In biochemistry, the compound is involved in the synthesis of benzamide derivatives, which are evaluated for their enzyme inhibition and hemolytic activity . These derivatives are important for understanding the biochemical pathways and developing inhibitors for specific biological targets.
Materials Science
The compound finds applications in materials science, particularly in the development of biomedical materials, electronic materials, and energy materials. Its unique chemical properties can be leveraged to create materials with specific functionalities required in these advanced fields.
Mechanism of Action
Target of Action
1-(2-Furylmethyl)piperazine is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . .
Mode of Action
Piperazine is known to be a GABA receptor agonist . As an agonist, it binds to the GABA receptor, mimicking the effects of GABA and increasing the flow of chloride ions into the neuron. This makes the neuron less excitable and results in a decrease in the firing of neurons .
Biochemical Pathways
Given its structural similarity to piperazine, it may influence pathways involving the gaba receptor .
Result of Action
As a derivative of piperazine, it may share some of piperazine’s anthelmintic effects, such as paralyzing parasites .
Safety and Hazards
properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSZKRUQKGOJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354149 |
Source
|
Record name | 1-(2-furylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59037-70-6 |
Source
|
Record name | 1-(2-furylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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